1-Chloro-4-phenylnaphthalene
Description
Contextualization of Halogenated Naphthalene (B1677914) Scaffolds in Contemporary Chemical Science
Halogenated organic scaffolds are fundamental building blocks in synthetic chemistry, prized for the unique chemical reactivity conferred by the halogen substituent. dergipark.org.tr The introduction of a halogen atom, such as chlorine, into the naphthalene framework dramatically influences the molecule's electronic properties and provides a versatile handle for further chemical transformations. This high utility has spurred the development of numerous methods to create carbon-halogen motifs. dergipark.org.tr
The naphthalene scaffold itself is a privileged structural motif found in a variety of biologically active natural products. thieme-connect.com When halogenated, these scaffolds become crucial starting materials for a wide range of bond-forming reactions, including coupling and substitution reactions. dergipark.org.tr The presence of the halogen atom allows for further derivatization, making these compounds highly valuable in the synthesis of complex molecules, pharmaceuticals, and functional materials. dergipark.org.tr
Recent research has highlighted the importance of halogenation in tuning the properties of naphthalene-based materials. For instance, terminal-group halogenation is an effective strategy for adjusting energy levels, improving light-harvesting ability, and enhancing intermolecular stacking in nonfullerene acceptors for organic photovoltaic devices. acs.org This underscores the critical role that halogenated naphthalenes play in the development of advanced materials with tailored photophysical and electronic properties.
Strategic Importance of Phenylnaphthalene Derivatives in Organic Synthesis
Phenylnaphthalene derivatives represent a significant class of compounds with diverse applications. The 1-phenylnaphthalene (B165152) moiety, in particular, is found in various physiologically active lignans, which are a major class of secondary metabolites with potential medicinal interest. researchgate.net The synthesis of 1-phenylnaphthalene and its derivatives is a key area of research, with methods ranging from traditional chemical syntheses to more modern, green chemistry approaches. researchgate.netresearchgate.net
The strategic importance of phenylnaphthalene derivatives is also evident in their use as intermediates for more complex structures. For example, they serve as key building blocks for the synthesis of various biologically active compounds and materials with interesting properties. dergipark.org.trthieme-connect.com The synthesis of these derivatives can be achieved through various methods, including metal-free, Lewis acid-initiated reactions and transition metal-catalyzed cross-coupling reactions. thieme-connect.comchemicalbook.com
The versatility of the phenylnaphthalene scaffold is further demonstrated by its presence in compounds designed for materials science applications. For instance, derivatives of 1-phenylnaphthalene have been investigated for their potential in creating unique molecular structures with specific conformational properties. acs.org
Current Research Landscape and Key Challenges for 1-Chloro-4-phenylnaphthalene Chemistry
The current research landscape for this compound and related compounds is vibrant and multifaceted. Synthetic chemists are actively exploring new and more efficient methods for its preparation. For instance, regiocontrolled benzannulation has been utilized as a key step in the synthesis of complex molecules containing a substituted naphthalene core. acs.org
One of the key challenges in the chemistry of this compound lies in achieving selective functionalization. The presence of both a chloro and a phenyl substituent on the naphthalene ring offers multiple sites for reaction, and controlling the regioselectivity of subsequent transformations is a significant synthetic hurdle.
Furthermore, the exploration of the full potential of this compound in materials science and medicinal chemistry is an ongoing endeavor. While the parent compound's properties are of interest, its true value may lie in its use as a versatile intermediate for the synthesis of a wide array of derivatives with tailored biological activities or material properties. Overcoming the challenges associated with its synthesis and selective modification will be crucial for unlocking its full potential in these advanced research areas.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52806-22-1 | bldpharm.com |
| Molecular Formula | C16H11Cl | Inferred |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data of a Related Compound: 1-Chloro-2,3-dimethyl-6,7-methylendioxy-4-phenylnaphthalene
| Spectroscopic Data | Value |
| Source | acs.org |
| Synthesis Method | SnCl4 was added to a stirred solution of alcohol 5 in 1,2-dichloroethane (B1671644) at 80 °C under an Ar atmosphere, and the mixture was stirred at the same temperature for 1 h. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11Cl |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-chloro-4-phenylnaphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H |
InChI Key |
YXXIWTMWYYBOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 4 Phenylnaphthalene and Analogous Naphthalene Frameworks
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient routes to arylated naphthalene (B1677914) systems. Palladium, in particular, has been extensively utilized in these transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling in Phenylnaphthalene Construction
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including phenylnaphthalenes. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. For the synthesis of a 1-phenylnaphthalene (B165152) framework, this could involve the reaction of a naphthalene-based boronic acid with chlorobenzene (B131634) or, more commonly, a phenylboronic acid with a chloronaphthalene.
A modified Suzuki-Miyaura coupling reaction has been successfully employed for the synthesis of 1-phenylnaphthalene. researchgate.net In this procedure, 1-bromonaphthalene (B1665260) is reacted with phenylboronic acid in the presence of a palladium acetate (B1210297) catalyst and tri-(o-tolyl)phosphine as a ligand. researchgate.net Aqueous potassium carbonate serves as the base, and n-propanol is used as the solvent. researchgate.net This methodology has demonstrated high efficiency, yielding the desired 1-phenylnaphthalene product with high purity after a relatively short reaction time. researchgate.net
The efficiency of the Suzuki-Miyaura cross-coupling for synthesizing arylnaphthalenes can be influenced by the electronic properties of the substituents on the aryl rings. Studies have shown that aryl rings with electron-donating groups tend to give higher yields, which is attributed to the nucleophilicity of the boronate complex and the importance of the transmetalation step in the catalytic cycle. researchgate.net The versatility of this reaction allows for the synthesis of a wide range of fluorinated biphenyl (B1667301) derivatives by using supported palladium nanoparticles as a recyclable heterogeneous catalyst. mdpi.com
| Reactants | Catalyst System | Base | Solvent | Product | Yield | Purity | Reference |
| 1-Bromonaphthalene, Phenylboronic acid | Palladium acetate, Tri-(o-tolyl)phosphine | Potassium carbonate (aq) | n-Propanol | 1-Phenylnaphthalene | 95% (isolated) | 99% (GC) | researchgate.net |
Regioselective Heck Reaction Applications in Naphthalene Derivatization
The Heck reaction, another palladium-catalyzed process, is a valuable method for the arylation or vinylation of alkenes. In the context of naphthalene synthesis, it can be applied to introduce substituents or to construct the naphthalene ring system itself through intramolecular cyclizations. While direct Heck-type arylation of the naphthalene core can be challenging, dearomative functionalization strategies have emerged as a powerful alternative.
For instance, a palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation of naphthalenes has been reported via a tandem Heck/Suzuki sequence. nih.gov This approach utilizes naphthalene as a masked conjugated diene, leading to the formation of 1,4-dihydronaphthalene-based spirocyclic compounds with excellent regio- and diastereoselectivities. nih.gov The success of this reaction hinges on suppressing competitive side reactions such as intramolecular C-H arylation and intermolecular Suzuki coupling. nih.gov
Furthermore, the Mizoroki-Heck reaction has been developed for the intramolecular enantioselective dearomatization of naphthalenes. researchgate.net This process involves the dearomative migratory insertion of an endocyclic π-bond of naphthalene, followed by δ-hydride elimination, to form spirooxindole and spiroisoindolin-1-one products. researchgate.net The use of specific chiral ligands is crucial for controlling the enantioselectivity of this transformation. researchgate.net Heck reactions have also been utilized in the synthesis of various anthracene (B1667546) and naphthalene derivatives, demonstrating the broad applicability of this methodology. rsc.org
Kumada Cross-Coupling Strategies for Substituted Naphthalenes
The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.org This method is particularly useful for generating carbon-carbon bonds and has been applied to the synthesis of unsymmetrical biaryls. organic-chemistry.org
In the context of substituted naphthalenes, a Kumada coupling approach could involve the reaction of a phenylmagnesium halide with a chloronaphthalene or a naphthylmagnesium halide with a chlorobenzene. Nickel catalysts are often employed for this transformation due to their economic advantage, though the reaction is limited to substrates that are compatible with the highly reactive Grignard reagents. organic-chemistry.org The mechanism of the palladium-catalyzed Kumada coupling is believed to be analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org This reaction has found applications in the industrial-scale synthesis of complex molecules and in the preparation of conjugated polymers like polythiophenes. wikipedia.org
Electrophilic Aromatic Substitution Routes to Chlorinated Phenylnaphthalenes
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, including the introduction of halogen atoms. The direct chlorination of a pre-formed phenylnaphthalene scaffold is a plausible route to 1-chloro-4-phenylnaphthalene.
The halogenation of arenes is typically carried out using a halogen (e.g., Cl₂) in the presence of a Lewis acid catalyst, often referred to as a halogen carrier, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). docbrown.info The catalyst polarizes the halogen molecule, generating a potent electrophile (Cl⁺) that attacks the π-electron system of the aromatic ring. docbrown.info This is followed by the loss of a proton to restore the aromaticity of the ring. docbrown.info
For a phenylnaphthalene substrate, the regioselectivity of the chlorination would be directed by the existing phenyl and chloro substituents. The directing effects of these groups would determine the position of further electrophilic attack. The synthesis of 1-chloromethyl naphthalene, a related compound, has been achieved by reacting naphthalene with paraformaldehyde and hydrochloric acid, showcasing a different electrophilic substitution pathway. derpharmachemica.com Extensive chlorination of methylnaphthalenes can also be achieved under more forcing conditions. researchgate.net
Nucleophilic Substitution Pathways on this compound Substrates
Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard conditions due to the strength of the carbon-halogen bond, which has partial double-bond character from resonance. ck12.org However, nucleophilic aromatic substitution (SNAAr) can occur under harsh conditions of high temperature and pressure or when the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group. ck12.orgvedantu.com
In the case of this compound, the phenyl group is not a strong activating group for nucleophilic substitution. Therefore, reactions involving the displacement of the chloro group would likely require forcing conditions. The presence of a nitro group, for example, significantly facilitates nucleophilic substitution on a chlorobenzene ring. ck12.orgvedantu.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. ck12.org While direct nucleophilic substitution on this compound might be challenging, this pathway could be a viable strategy for further derivatization if the phenylnaphthalene core were appropriately activated with electron-withdrawing substituents.
Cycloaddition and Benzannulation Reactions for Naphthalene Ring Formation
Cycloaddition and benzannulation reactions provide powerful and often regioselective methods for the construction of the naphthalene ring system itself, with the desired substitution pattern incorporated from the starting materials.
A notable example is the SnCl₄-mediated benzannulation reaction used in a three-step synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene, a close analog of the target compound. thieme-connect.comthieme-connect.com This key step involves the reaction of (1S,3S)-2,2-dichloro-1,3-dimethylcyclopropyldiphenylmethanol, which is formed from the addition of phenyllithium (B1222949) to a dichlorocyclopropane derivative. The Lewis acid promotes the ring expansion and aromatization to form the substituted naphthalene. thieme-connect.comthieme-connect.com
| Lewis Acid | Temperature (°C) | Yield (%) | Reference |
| SnCl₄ | -78 | 83 | thieme-connect.com |
| TiCl₄ | -78 | 83 | thieme-connect.com |
Other benzannulation strategies include nickel-catalyzed [2+2+2] cycloadditions of alkynes, which offer a route to highly substituted naphthalenes. rsc.org Transition-metal-free benzannulation reactions involving arynes have also been developed for the synthesis of polysubstituted naphthalenes from readily available ketones and alkynoates. acs.org Furthermore, dearomative [4+2] cycloaddition reactions of naphthalenes, facilitated by visible-light energy-transfer catalysis, allow for the construction of complex three-dimensional scaffolds from the flat aromatic core. nih.gov The Diels-Alder reaction, a classic [4+2] cycloaddition, is another fundamental approach to building the naphthalene skeleton, often involving the reaction of an aryne with a diene like furan, followed by deoxygenation. researchgate.net
Acid-Catalyzed Benzannulation Processes
Acid-catalyzed benzannulation is a fundamental approach for the construction of naphthalene frameworks. This process typically involves the acid-mediated cyclization and aromatization of a suitable precursor to form the bicyclic aromatic system. Lewis acids such as titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) are effective in promoting these transformations.
In the context of synthesizing chloro- and aryl-substituted naphthalenes, a key strategy involves the use of 1,1-diaryl-2,2-dichlorocyclopropylmethanol precursors. The treatment of these compounds with a Lewis acid like SnCl₄ or TiCl₄ can lead to the formation of the desired naphthalene structure. The reaction proceeds through a series of intermediates, initiated by the coordination of the Lewis acid to the hydroxyl group, which facilitates a cascade of rearrangements and the eventual elimination of hydrogen chloride to yield the aromatic naphthalene ring. For instance, the reaction of ortho- and para-substituted 1-Ar¹-1-Ar²-2,2-dichlorocyclopropylmethanols (AACMs) with TiCl₄ or SnCl₄ has been shown to produce ipso-type α-arylnaphthalenes in yields ranging from 49% to 69%. nih.govacs.orgacs.org
Regiocontrolled Benzannulation Approaches
Achieving specific substitution patterns on the naphthalene core is a significant challenge in organic synthesis. Regiocontrolled benzannulation strategies have been developed to address this, providing precise control over the placement of substituents. These methods are crucial for the synthesis of complex molecules with defined biological or material properties. nih.govacs.org
One effective regiocontrolled method for synthesizing α-arylnaphthalenes is the ipso-type [4+2] benzannulation. nih.govacs.org This approach utilizes ortho- and para-substituted 1-Ar¹-1-Ar²-2,2-dichlorocyclopropylmethanols (AACMs) which, upon reaction with Lewis acids like TiCl₄ or SnCl₄, are transformed into the corresponding ipso-type α-arylnaphthalenes. nih.govacs.org This method is highly regioselective, yielding specific isomers that may not be accessible through conventional benzannulation pathways. For example, the reaction of ortho-AACM with TiCl₄ or SnCl₄ produces ipso-type α-arylnaphthalenes exclusively, with yields between 49% and 69%. nih.govacs.orgacs.org Similarly, para-AACM precursors also yield the desired ipso-type products in a range of 39% to 98% yield. nih.govacs.org
The regioselectivity of these reactions is determined by the substitution pattern of the starting materials and the reaction conditions. The ability to direct the annulation to a specific position on the aromatic ring is a powerful tool for the targeted synthesis of complex naphthalene derivatives.
Stereoselective and Diastereoselective Synthesis of this compound Derivatives
The synthesis of chiral derivatives of this compound, where stereochemistry is precisely controlled, is an area of growing interest due to the potential for these compounds in applications such as asymmetric catalysis and materials science. While specific literature on the stereoselective synthesis of this compound is limited, general principles of stereoselective synthesis can be applied to its derivatives.
Stereoselectivity can be introduced through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, in the synthesis of naphthalene diimides, it has been shown that reactions can proceed without racemization at a chiral center, indicating the potential for high stereochemical control in naphthalene systems. acs.org
Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of naphthalene synthesis, this could be relevant when creating derivatives with multiple stereocenters. The correlation between the π-acidity of stereoisomeric catalysts and diastereoselectivity has been noted in the synthesis of functional naphthalene diimides, highlighting the complex interplay of factors that govern stereochemical outcomes. acs.org The development of nickel-catalyzed asymmetric synthesis of chiral chromans with quaternary allylic siloxanes demonstrates the potential for transition-metal catalysis to achieve high enantioselectivity in the synthesis of complex cyclic systems, a principle that could be extended to naphthalene derivatives. chemrxiv.org
Gram-Scale Synthetic Approaches to this compound and its Analogs
The ability to produce significant quantities of a target compound is crucial for its practical application. Gram-scale synthesis of this compound and its analogs requires robust and scalable reaction protocols.
A notable example is the gram-scale synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene, a close analog of the target compound. This synthesis is achieved through a three-step sequence. The key steps are:
Stereoselective dichlorocarbene (B158193) addition to methyl angelate.
Addition reaction with two molar amounts of phenyllithium (PhLi).
A crucial SnCl₄-mediated benzannulation to form the final product.
This process has been demonstrated to be user-friendly and effective for producing multi-substituted naphthalenes on a larger scale. The development of such practical synthetic routes is essential for enabling further research and application of these compounds.
Implementation of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is an important consideration for sustainable chemical manufacturing.
Development of Atom-Economical and Waste-Minimizing Protocols
Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. organic-chemistry.org Synthetic routes with high atom economy are inherently more efficient and generate less waste.
In the context of naphthalene synthesis, reactions that proceed via addition or cycloaddition pathways are generally more atom-economical than those involving substitution or elimination reactions where byproducts are formed. For instance, a Diels-Alder reaction to form the naphthalene core would be highly atom-economical. youtube.com The development of catalytic processes is also crucial for improving atom economy, as catalysts can enable reactions with fewer steps and less waste. The synthesis of 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes, where water is the only byproduct, is an example of an atom-economical approach. organic-chemistry.org
Investigation of Alternative Solvent Systems and Reaction Media
Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health risks. A key aspect of green chemistry is the investigation and use of alternative, more environmentally benign solvent systems. researchgate.netijsr.net
For the synthesis of naphthalene derivatives, several greener solvent alternatives could be considered:
Water: As a solvent, water is non-toxic, non-flammable, and readily available. arkat-usa.org While the solubility of nonpolar compounds like this compound in water is low, the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media. Certain reactions, such as the Diels-Alder reaction, have been shown to have enhanced rates in water. jetir.org
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. ijsr.netjetir.org Its properties can be tuned by adjusting temperature and pressure, and it can be easily removed from the reaction mixture, simplifying product purification.
Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They have negligible vapor pressure, are often recyclable, and can be designed to have specific solvent properties. jetir.org
Bio-based Solvents: Solvents derived from renewable resources, such as vegetable oils, are also being explored as greener alternatives to petroleum-based solvents. jetir.org
The selection of an appropriate green solvent depends on the specific reaction conditions and the solubility of the reactants and products. Research into the application of these alternative solvents for the synthesis of this compound could lead to more sustainable and environmentally friendly production methods.
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Phenylnaphthalene Transformations
Exploration of Electrophilic Substitution Patterns on the Naphthalene (B1677914) and Phenyl Moieties
The introduction of an additional substituent onto the 1-chloro-4-phenylnaphthalene scaffold via electrophilic aromatic substitution is governed by the directing effects of the existing chloro and phenyl groups, as well as the inherent reactivity of the two aromatic systems. The naphthalene ring is generally more susceptible to electrophilic attack than the benzene ring due to its lower resonance stabilization energy.
The chlorine atom on the C1 position is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. However, due to its high electronegativity, it deactivates the ring towards electrophilic attack via a strong negative inductive effect (-I). Conversely, the phenyl group at the C4 position is activating and also ortho-, para-directing.
In this compound, these effects combine to direct incoming electrophiles primarily to the naphthalene moiety. The most likely positions for substitution on the naphthalene ring are C5 and C8, which are para and ortho to the C4-phenyl group, respectively, and are on the adjacent ring, thus avoiding steric hindrance from the substituents on the first ring. The C2 and C3 positions are deactivated by the adjacent chlorine atom.
Electrophilic substitution on the phenyl ring is less favorable but possible under forcing conditions. The naphthalene group acts as an ortho-, para-director for the phenyl ring.
Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Ring System | Position | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity Site(s) |
|---|---|---|---|---|---|
| Naphthalene | C1 | Chloro (-Cl) | -I (deactivating), +R (o,p-directing) | Ortho, Para | Deactivates ring, directs to C2 (unlikely) |
| Naphthalene | C4 | Phenyl (-Ph) | +R (activating, o,p-directing) | Ortho, Para | Activates ring, directs to C3, C5 |
Note: The combined effects and steric hindrance favor substitution on the second ring of the naphthalene system (positions C5-C8).
Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Cl₂ or Br₂ with a Lewis acid catalyst), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions. byjus.commsu.edu The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the removal of a proton to restore aromaticity. msu.edu
Detailed Analysis of Nucleophilic Substitution Mechanisms at the Chlorine Center
Aryl halides such as this compound are typically resistant to nucleophilic substitution reactions under standard conditions. ck12.org This low reactivity is attributed to several factors:
Resonance Effect : The lone pair electrons on the chlorine atom participate in resonance with the naphthalene ring, imparting partial double-bond character to the C-Cl bond, making it stronger and harder to break. ck12.org
Hybridization : The carbon atom of the C-Cl bond is sp² hybridized, which is more electronegative than an sp³ hybridized carbon, holding the chlorine atom more tightly.
Instability of the Phenyl Cation : An Sₙ1-type mechanism is highly unfavorable because it would require the formation of a highly unstable aryl cation. ck12.org
Repulsion : The electron-rich nucleophile is repelled by the electron-rich aromatic π-system. ck12.org
Despite this inherent lack of reactivity, nucleophilic aromatic substitution (SₙAr) can occur under harsh conditions or if the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions. ck12.org
The most common mechanism for SₙAr is the addition-elimination mechanism . This pathway involves a two-step process:
Addition : The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
Elimination : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com
In this compound, the phenyl group is located para to the chlorine atom. While not a strong electron-withdrawing group, its presence can influence the stability of the Meisenheimer intermediate. Studies on related systems, such as 4-chloro-1-(thiazo-2-ylazo)naphthalenes, have shown that nucleophilic substitution proceeds through such intermediates. researchgate.net For the reaction to proceed under milder conditions, stronger activation would be required, for instance, by introducing a nitro group onto the naphthalene ring.
Metal-Mediated Transformations and Catalytic Cycle Elucidation
Palladium-Catalyzed Reaction Mechanisms
This compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically proceed via a catalytic cycle involving Pd(0) and Pd(II) species.
A general catalytic cycle for a cross-coupling reaction (e.g., Suzuki coupling) involves three key steps: youtube.com
Oxidative Addition : The aryl chloride, this compound, reacts with a coordinatively unsaturated Pd(0) complex. The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
Transmetalation : In reactions like Suzuki or Stille coupling, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., an organoboron compound), displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
More advanced transformations, such as the dearomative 1,4-difunctionalization of naphthalenes, have also been developed using palladium catalysis. nih.govrsc.org These reactions can proceed through Heck-type insertion mechanisms to generate π-allylpalladium intermediates, which are then captured by nucleophiles, demonstrating the versatility of palladium in mediating complex transformations of naphthalene derivatives. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions Applicable to this compound
| Reaction Name | Coupling Partner | Product Type | Key Mechanistic Steps |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | Aryl-Aryl or Aryl-Alkyl | Oxidative Addition, Transmetalation, Reductive Elimination |
| Heck Coupling | Alkene | Arylated Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Amine | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |
Copper-Catalyzed Oxidative Pathways of Naphthalene Derivatives
Copper catalysts are effective in promoting the oxidation of naphthalene and its derivatives, often leading to valuable products like naphthoquinones or phthalic anhydride through ring-opening. researchgate.net The mechanisms of these reactions are complex and depend on the catalyst system and reaction conditions.
One proposed mechanism is a redox process involving a Cu(II)-Cu(I) catalytic cycle . mdpi.com In this pathway, the copper center facilitates the transfer of oxygen atoms from an oxidant (e.g., O₂, H₂O₂) to the naphthalene substrate. Physicochemical studies of copper-zirconia catalysts used in naphthalene oxidation suggest that the reducibility of the copper species is crucial for catalytic activity. mdpi.com
Another relevant mechanism, particularly for hydrocarbon oxidation, is the Mars-van Krevelen mechanism . This model proposes that lattice oxygen from the metal oxide catalyst directly participates in the oxidation of the substrate. The resulting vacancy in the catalyst is then refilled by oxygen from the gas phase. mdpi.com
Furthermore, some copper complexes catalyze the oxidation of polycyclic aromatic hydrocarbons (PAHs) through a free radical mechanism . nih.gov For instance, a copper(II) catalyst can activate hydrogen peroxide (H₂O₂) to generate reactive oxygen species. A proposed pathway involves the formation of a high-valent copper-oxo intermediate that can abstract a hydrogen atom from the naphthalene ring, initiating a radical cascade that leads to the oxidized product. nih.gov
Radical-Based Reaction Pathways Involving Phenylnaphthalene Derivatives
Radical reactions provide alternative pathways for the functionalization of phenylnaphthalene derivatives. These reactions can be initiated by photolysis, thermolysis, or chemical radical initiators.
The gas-phase reaction of naphthalene with hydroxyl (OH) radicals, a major atmospheric loss process, proceeds via the addition of the OH radical to the aromatic ring. nih.gov This leads to the formation of ring-opened products, such as dicarbonyls, and, in subsequent steps, compounds like phthalic anhydride. nih.govresearchgate.net
Phenyl radicals are known to react with unsaturated hydrocarbons through addition to the π-system, followed by the elimination of a hydrogen atom. nih.gov Similarly, a radical generated on the phenylnaphthalene core could undergo intermolecular or intramolecular addition reactions.
Radical-cations of naphthalene derivatives can be generated through photoionization or by reaction with strong one-electron oxidants like the sulfate radical anion (SO₄⁻•). rsc.org These radical-cations are highly electrophilic and react rapidly with nucleophiles such as water or azide ions. rsc.org This provides a pathway for nucleophilic substitution that is mechanistically distinct from the SₙAr pathway. The arylation of PAHs has also been proposed to occur through a radical coupling mechanism. researchgate.net
Structure-Reactivity Correlations in Halogenated Naphthalene Systems
The reactivity of halogenated naphthalenes is profoundly influenced by the number, type, and position of the halogen substituents. These structural features dictate the electronic properties and steric environment of the molecule, thereby controlling its chemical behavior. who.int
In the case of this compound, the specific substitution pattern creates a unique reactivity profile:
Position of Chlorine (C1) : The C1 (or α) position is generally more reactive than the C2 (or β) position in naphthalene. The presence of chlorine at C1 influences the reactivity of the entire molecule. For instance, in nucleophilic substitution, the peri-hydrogen at C8 can cause steric strain that may be relieved in the transition state, although this effect is often minor compared to electronic effects.
Influence of the Phenyl Group (C4) : The phenyl group at the para-position relative to the chlorine atom electronically influences the C-Cl bond through the π-system. Its presence also introduces significant steric bulk, which can hinder attack at adjacent positions (e.g., C3 and C5) but has less effect on more distant sites.
Combined Electronic Effects : The interplay between the electron-withdrawing inductive effect of the chlorine and the electron-donating resonance effect of both the chlorine and phenyl groups determines the electron density at various positions on the ring. This distribution governs the regioselectivity of electrophilic attack and the susceptibility of the C-Cl bond to cleavage in metal-catalyzed reactions.
Studies on perhalogenated naphthalene systems, such as perfluoronaphthalenes, show that extensive halogenation drastically alters the electronic nature of the aromatic system, making it electron-deficient and more susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. chemrxiv.orgrsc.org These systems highlight the principle that increasing the degree of halogenation enhances certain reactivity modes while suppressing others, a key aspect of structure-reactivity correlations in this class of compounds.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Naphthalene |
| 1-nitro-4-phenylnaphthalene |
| 4-chloro-1-(thiazo-2-ylazo)naphthalene |
| Naphthoquinone |
| Phthalic anhydride |
| Hydrogen peroxide |
| Azide |
| Nitro group |
| Sulfate radical anion |
Advanced Spectroscopic and Structural Characterization Techniques for 1 Chloro 4 Phenylnaphthalene Derivatives
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Furthermore, should the molecule crystallize in a non-centrosymmetric space group, anomalous dispersion techniques could be employed to determine the absolute configuration of a chiral sample. The chlorine atom, being a heavier element, would provide a significant anomalous scattering signal, facilitating this determination.
Table 1: Key Crystallographic Parameters Obtainable for 1-Chloro-4-phenylnaphthalene
| Parameter | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths & Angles | Provides precise measurements of the covalent bonding framework. |
| Torsional Angles | Determines the conformation of the molecule, including the dihedral angle between the aromatic rings. |
| Intermolecular Interactions | Reveals non-covalent interactions such as π-π stacking and C-H···π interactions that govern crystal packing. |
High-Resolution NMR Spectroscopy for Complex Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques provide a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While specific NMR data for this compound is not extensively published, the expected spectral features can be inferred from related compounds. The ¹H NMR spectrum would exhibit distinct signals for the protons on the naphthalene (B1677914) and phenyl rings. The protons on the naphthalene core would show characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The presence of the chlorine atom at the C1 position and the phenyl group at the C4 position would induce significant chemical shift changes compared to unsubstituted naphthalene.
Two-dimensional NMR experiments are crucial for unambiguous signal assignment:
COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the naphthalene and phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon signals based on their attached protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons. Protons ortho to the chlorine atom and those in sterically hindered positions are expected to be shifted downfield. Protons on the phenyl ring will have distinct shifts from those on the naphthalene core. |
| ¹³C | 120 - 150 | Aromatic carbons. The carbon bearing the chlorine atom (C1) would be significantly shifted. The quaternary carbons (C1, C4, and the ipso-carbon of the phenyl ring) would be identifiable through HMBC correlations. |
Solid-State NMR for Structural Insights in Condensed Phases
Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for crystalline or amorphous solid samples. For this compound, ssNMR could be used to study the molecular conformation and packing in the solid state, which may differ from the solution-state structure. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the sensitivity of the ¹³C signal. Furthermore, ssNMR can probe intermolecular interactions and differentiate between different crystalline polymorphs if they exist.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probing
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups. For this compound, these techniques would confirm the presence of the aromatic rings and the C-Cl bond.
The IR and Raman spectra of this compound are expected to be dominated by bands corresponding to the vibrations of the naphthalene and phenyl rings. nih.govnih.gov Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.
C-H in-plane and out-of-plane bending: These vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively, and their positions are sensitive to the substitution pattern on the aromatic rings.
C-Cl stretching: The C-Cl stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the range of 800-600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic rings. The combination of IR and Raman data allows for a more complete vibrational assignment.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |
| C-H In-plane Bend | 1300 - 1000 | IR, Raman |
| C-H Out-of-plane Bend | 900 - 650 | IR, Raman |
| C-Cl Stretch | 800 - 600 | IR |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula (C₁₆H₁₁Cl).
The isotopic pattern of the molecular ion would be characteristic of a monochlorinated compound, with the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. This provides a clear signature for the presence of a single chlorine atom.
Electron ionization (EI) would likely lead to extensive fragmentation. The fragmentation pattern can provide valuable structural information. Based on the structure of this compound and the known fragmentation of related compounds, the following fragmentation pathways are plausible: miamioh.edunist.gov
Loss of a chlorine radical: [M-Cl]⁺
Loss of HCl: [M-HCl]⁺
Cleavage of the phenyl group: [M-C₆H₅]⁺
Formation of the naphthalene cation: [C₁₀H₇]⁺
Formation of the phenyl cation: [C₆H₅]⁺
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure |
| [M]⁺ | Molecular ion (C₁₆H₁₁Cl)⁺ |
| [M-Cl]⁺ | Phenylnaphthalene cation |
| [M-HCl]⁺ | Dehydro-phenylnaphthalene radical cation |
| [M-C₆H₅]⁺ | Chloronaphthalene cation |
| [C₁₀H₇]⁺ | Naphthyl cation |
| [C₆H₅]⁺ | Phenyl cation |
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Excited-State Dynamics
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and excited-state properties of molecules. The UV-Vis absorption spectrum of this compound is expected to be similar to that of 1-phenylnaphthalene (B165152), characterized by strong absorptions in the ultraviolet region corresponding to π-π* transitions within the aromatic system. aatbio.comnist.govscholarsresearchlibrary.comresearchgate.net The presence of the chlorine atom may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and could also influence the molar absorptivity.
Fluorescence spectroscopy can provide insights into the excited-state dynamics. Naphthalene and its derivatives are known to be fluorescent. mdpi.com The emission spectrum of this compound would reveal the energy of its first excited singlet state. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. The presence of the heavy chlorine atom could potentially enhance intersystem crossing to the triplet state, which might lead to a decrease in fluorescence intensity compared to the parent 1-phenylnaphthalene.
Table 5: Expected Spectroscopic Properties for this compound in Solution
| Property | Expected Value/Range | Significance |
| λmax (Absorption) | ~220-300 nm | Corresponds to π-π* electronic transitions within the aromatic system. |
| Molar Absorptivity (ε) | High (typically > 10,000 L mol⁻¹ cm⁻¹) | Indicates strong absorption of UV light. |
| λem (Emission) | > 320 nm | Wavelength of maximum fluorescence emission. |
| Stokes Shift | Difference between λem and λmax | Provides information about the energy loss in the excited state before emission. |
| Fluorescence Quantum Yield | Variable | Efficiency of the fluorescence process. |
| Fluorescence Lifetime | Nanosecond range | Average time the molecule spends in the excited state before returning to the ground state. |
Lack of Specific Research Hinders Detailed Analysis of this compound as a Polarity Probe
Despite a comprehensive search of scientific literature, detailed research findings and specific data on the solvatochromic properties of this compound and its direct application in polarity probe development are not available. While the broader class of naphthalene derivatives is well-studied for its fluorescent and solvatochromic characteristics, specific experimental data for the this compound compound remains elusive.
General principles of solvatochromism in naphthalene-based compounds suggest that the emission and absorption spectra of this compound would likely exhibit shifts in response to solvent polarity. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules. The presence of the chloro and phenyl substituents on the naphthalene core would influence the electronic distribution and dipole moment of the molecule, which are key factors in determining its solvatochromic behavior.
In the context of polarity probe development, a significant solvatochromic shift, high fluorescence quantum yield, and photostability are desirable properties. Naphthalene derivatives, in general, are recognized for their potential as fluorescent probes due to their rigid structure and conjugated π-electron system.
However, without specific experimental data from photophysical studies of this compound in a range of solvents with varying polarities, any discussion on its efficacy as a polarity probe would be purely speculative. Detailed research, including the measurement of absorption and emission spectra, Stokes shifts, and quantum yields in different solvent environments, is necessary to quantitatively assess its solvatochromic properties and potential for use in developing polarity-sensitive probes.
Currently, the scientific literature does not provide the specific data required to construct a detailed analysis with data tables and in-depth research findings as requested. Further experimental investigation into the photophysical properties of this compound is needed to elucidate its solvatochromic behavior and evaluate its suitability for polarity probe applications.
Theoretical and Computational Investigations of 1 Chloro 4 Phenylnaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules like 1-chloro-4-phenylnaphthalene. DFT methods are employed to calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, researchers can elucidate detailed reaction mechanisms. For instance, in electrophilic aromatic substitution reactions, DFT can predict the most likely sites of attack on the naphthalene (B1677914) or phenyl rings by calculating the activation energies for different pathways. The presence of the chlorine atom and the phenyl group significantly influences the regioselectivity of such reactions due to their electronic and steric effects.
While specific studies on this compound are not abundant, the principles of DFT applied to similar aromatic compounds suggest that the chlorine atom, being an ortho-, para-director, and the phenyl group would influence the electron density distribution across the molecule. jmcs.org.mx This, in turn, dictates the stability of the intermediates and the energy barriers of the transition states for various reactions.
DFT is also a powerful tool for predicting various spectroscopic parameters. For this compound, DFT calculations can provide valuable information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated that aid in the interpretation of experimental data. For example, the calculated ¹H and ¹³C NMR chemical shifts can help in the structural confirmation of the compound. github.ionmrdb.org
The conformational preferences of this compound are primarily determined by the rotational barrier around the single bond connecting the naphthalene and phenyl rings. DFT calculations can quantify this rotational energy profile, identifying the most stable conformation (the dihedral angle with the lowest energy) and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions and properties. springernature.com
Quantum Chemical Analysis of Molecular Stability and Conformational Landscapes
Quantum chemical methods, including DFT and other ab initio techniques, are employed to assess the molecular stability of this compound. The stability of the molecule can be evaluated by calculating its total electronic energy and heat of formation. These calculations can also be extended to compare the relative stabilities of different isomers of chloro-phenylnaphthalene.
The conformational landscape of this compound is explored by systematically varying the dihedral angle between the phenyl and naphthalene rings and calculating the energy at each point. This provides a detailed map of the low-energy conformations and the transition states that separate them. The preferred conformation is a result of the balance between steric hindrance and electronic effects, such as π-π interactions. researchgate.net
Theoretical Studies on Aromatic Interactions and Conjugation Effects in Phenylnaphthalenes
The interaction between the phenyl and naphthalene rings in this compound is a key determinant of its electronic and structural properties. Theoretical studies on phenylnaphthalenes have shown that the degree of conjugation between the two aromatic systems depends on the dihedral angle between them. nih.gov A more planar conformation allows for greater overlap of the π-orbitals, leading to enhanced electronic communication between the rings.
Computational Design and Prediction of Structure-Property Relationships for Materials Science
Computational methods play a vital role in the design of new materials with specific properties. For molecules like this compound, computational screening can be used to predict their potential for applications in materials science, such as in organic electronics. chemrxiv.orgchemrxiv.org By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electronic band gap, and charge transport properties, researchers can assess the suitability of this compound and its derivatives for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgnih.gov
Quantitative structure-property relationship (QSPR) models can be developed based on computational data to predict the properties of a wide range of related molecules without the need for extensive experimental work. acs.orgnih.gov For halogenated polycyclic aromatic hydrocarbons, these models can correlate structural features with properties like solubility, thermal stability, and electronic behavior, accelerating the discovery of new functional materials. researchgate.netrsc.org
Applications of 1 Chloro 4 Phenylnaphthalene in Materials Science and Advanced Chemical Research
Role as a Key Synthetic Intermediate for Building Complex Organic Architectures
1-Chloro-4-phenylnaphthalene serves as a crucial intermediate in the construction of larger, more complex organic molecules. The presence of the chlorine atom provides a reactive site for various cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.
One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, the carbon-chlorine bond can be selectively activated to couple with a wide array of organoboron compounds. This allows for the introduction of additional aryl or alkyl groups, leading to the synthesis of diverse biaryl and polycyclic aromatic hydrocarbons. The general mechanism for these cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.
| Reaction Step | Description |
| Oxidative Addition | The palladium catalyst inserts into the carbon-chlorine bond of this compound. |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. |
| Reductive Elimination | The two organic groups on the palladium center are coupled, forming a new carbon-carbon bond and regenerating the catalyst. |
The reactivity of the carbon-chlorine bond can be tuned by the choice of catalyst, ligands, and reaction conditions. This selectivity is crucial when synthesizing molecules with multiple reactive sites. For instance, in molecules containing both chloro and fluoro substituents, it is possible to achieve selective cross-coupling at the carbon-fluorine bond over the carbon-chlorine bond under specific catalytic conditions researchgate.net.
The phenylnaphthalene core itself is a valuable scaffold for building larger, conjugated systems. By strategically using cross-coupling reactions, researchers can extend the π-conjugation of the molecule, which is a key factor in designing materials with specific electronic and optical properties. Innovative methods for the synthesis of 1-phenylnaphthalene (B165152) lignans have been developed, showcasing the versatility of the phenylnaphthalene backbone in creating complex natural product-like molecules researchgate.net.
Incorporation into Organic Electronic Materials
The electronic properties of the phenylnaphthalene scaffold make it an attractive component for organic electronic materials. These materials are at the heart of technologies like organic solar cells and organic light-emitting diodes (OLEDs).
Conjugated polymers are the primary active materials in organic solar cells (OSCs). Their ability to absorb sunlight and transport charge is central to the photovoltaic effect. The design of these polymers often involves creating a backbone with alternating electron-donating and electron-accepting units to tune the bandgap and improve light absorption nycu.edu.twresearchgate.netwhiterose.ac.uk.
The performance of an organic solar cell is highly dependent on the properties of the conjugated polymer used in the active layer. Key parameters include:
| Polymer Property | Importance in Organic Solar Cells |
| Band Gap | Determines the portion of the solar spectrum that can be absorbed. A lower band gap allows for the absorption of more photons. |
| Energy Levels (HOMO/LUMO) | Must be aligned with the acceptor material to ensure efficient charge separation and transport. |
| Charge Carrier Mobility | High mobility is required for efficient extraction of charge carriers from the device. |
| Solubility | Good solubility in organic solvents is necessary for solution-based processing of the solar cell active layer. |
By incorporating the this compound unit into conjugated polymers, it is possible to influence these properties and potentially enhance the efficiency of organic solar cells.
Organic light-emitting diodes (OLEDs) are a leading technology for displays and solid-state lighting. An OLED is a multi-layered device where organic materials are responsible for charge transport and light emission ossila.com. Naphthalene-based materials are particularly promising for blue OLEDs, which have historically been challenging to develop mdpi.comnih.gov.
This compound can serve as a precursor for various components of an OLED. The general structure of an OLED includes an emissive layer (EML), a hole transport layer (HTL), and an electron transport layer (ETL).
Emissive Materials: The phenylnaphthalene core can be functionalized to create highly fluorescent molecules. By replacing the chlorine atom with other chromophoric groups, it is possible to tune the emission color of the resulting material. Phenylanthracene-substituted naphthalene (B1677914) derivatives have been shown to exhibit blue emission with high efficiency in OLEDs researchgate.net.
Hole Transport Materials (HTMs): Aromatic amines are commonly used as HTMs due to their excellent hole mobility. This compound can be functionalized with amine groups through reactions like the Buchwald-Hartwig amination. The resulting phenylnaphthalene-based triarylamines could exhibit high thermal stability and suitable energy levels for efficient hole injection and transport researchgate.netnih.gov.
The performance of an OLED is evaluated based on several key metrics:
| Performance Metric | Description |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted to the number of electrons injected. |
| Luminance | The intensity of light emitted per unit area. |
| Color Purity (CIE coordinates) | A measure of the color of the emitted light. |
| Operational Lifetime | The time it takes for the luminance to decrease to half of its initial value. |
The use of phenylnaphthalene-based materials derived from this compound offers a promising avenue for developing high-performance and stable OLEDs, particularly for blue emission.
Development of Chemo-Sensors and Chemical Probes Based on Phenylnaphthalene Scaffolds
Fluorescent chemo-sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. This change can be a turn-on or turn-off of fluorescence, or a shift in the emission wavelength. The design of a chemo-sensor typically involves a fluorophore (the signaling unit) and a receptor (the binding unit).
The phenylnaphthalene scaffold of this compound can act as an excellent fluorophore due to its extended π-conjugated system. The chlorine atom provides a convenient handle for introducing a receptor unit. By replacing the chlorine with a group that has a high affinity for a specific analyte, a selective chemo-sensor can be created.
Naphthalene derivatives have been successfully used to develop fluorescent probes for a variety of targets, including:
Metal Ions: Probes for detecting metal ions like Mg²⁺ and Al³⁺ have been developed based on naphthalene Schiff bases nih.gov.
Anions: A naphthalene-based fluorescent probe has been synthesized for the detection of sulfites and bisulfites in water samples mdpi.com.
Small Molecules: Naphthalene-based probes have also been designed for the detection of small molecules like hydrazine researchgate.net.
The sensing mechanism often involves processes like photo-induced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT). The binding of the analyte to the receptor modulates these processes, leading to a change in the fluorescence output. The phenylnaphthalene core, with its tunable photophysical properties, is a promising platform for the rational design of new and highly sensitive chemo-sensors nih.gov.
Utilization as Ligands and Catalytic Components in Organic Transformations
In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The properties of the ligand play a crucial role in determining the reactivity and selectivity of the metal complex in catalytic applications.
This compound can be modified to create novel ligands for transition metal catalysts. The synthetic strategy would involve replacing the chlorine atom or functionalizing the aromatic rings with atoms that can coordinate to a metal, such as nitrogen, phosphorus, or sulfur.
The rigid and sterically defined structure of the phenylnaphthalene scaffold can be advantageous in ligand design. It can create a specific coordination environment around the metal center, which can influence the outcome of a catalytic reaction. For example, chiral ligands based on the phenylnaphthalene backbone could be used for asymmetric catalysis, where one enantiomer of a product is formed preferentially.
Naphthalene-based ligands have been used in a variety of catalytic systems:
Palladium Complexes: Palladacyclic complexes with naphthalene-based ligands have been synthesized and used in enantioselective reactions nih.gov.
Copper Complexes: Naphthalene azo benzene ligands have been complexed with copper to create catalysts for oxidation reactions researchgate.net.
N-Heterocyclic Carbene (NHC) Ligands: Acenaphthene-based NHC ligands, which share a similar polycyclic aromatic structure, have been used to create highly active ruthenium and palladium catalysts for metathesis and cross-coupling reactions mdpi.com.
The development of new ligands is a key driver of innovation in catalysis. By using this compound as a starting material, it is possible to design a new class of ligands with unique steric and electronic properties, potentially leading to the discovery of new and more efficient catalytic transformations.
Environmental Transformation and Degradation Pathways of Halogenated Naphthalene Derivatives Focus on Chemical Processes, Not Hazard/toxicity
Photolytic Degradation Mechanisms of Chlorinated Naphthalenes
Chlorinated naphthalenes are susceptible to degradation by sunlight, a process known as photolysis. All chlorinated naphthalenes absorb light at wavelengths relevant to environmental conditions, which can initiate direct photolysis reactions in water, air, and on soil surfaces inchem.org. The primary mechanism of photolytic degradation for compounds like 1-chloronaphthalene involves the cleavage of the carbon-chlorine (C-Cl) bond.
Studies on 1-chloronaphthalene demonstrate that its photolysis can proceed through electron transfer mechanisms. In the presence of electron donors, the excited state of 1-chloronaphthalene accepts an electron to form a radical anion acs.org. This radical anion is unstable and expels a chloride ion, leaving a naphthyl radical. The resulting radical can then abstract a hydrogen atom from the surrounding medium (e.g., solvent or other organic matter) to form naphthalene (B1677914) acs.org. In the absence of external electron donors, the 1-chloronaphthalene molecule itself can act as the donor acs.org.
The main product of the photolysis of 1-chloronaphthalene is naphthalene, resulting from reductive dechlorination acs.org. By analogy, the primary photolytic degradation product of 1-Chloro-4-phenylnaphthalene would be expected to be 4-phenylnaphthalene. Further degradation of the naphthalene ring system can occur, but dechlorination is the critical initial step. The efficiency of this process can be influenced by the medium; for instance, laboratory experiments with 1-chloronaphthalene in aqueous solutions showed a 26% degradation after 20 hours of exposure to light with wavelengths greater than 290 nm guidechem.com.
Biotic Degradation Mechanisms and Metabolic Pathways
Microorganisms play a crucial role in the environmental degradation of many organic pollutants, including chlorinated naphthalenes. Monochloronaphthalenes are known to be readily degradable by soil and water microorganisms under aerobic conditions inchem.org.
The principal mechanism for the bacterial degradation of naphthalene and its derivatives is initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO) frontiersin.orgnih.govasm.org. This enzyme incorporates both atoms of molecular oxygen into one of the aromatic rings, forming a cis-dihydrodiol frontiersin.org. For this compound, the initial attack could theoretically occur on either the chlorinated naphthalene ring or the phenyl ring.
Based on studies with 1- and 2-chloronaphthalene, bacteria capable of growing on naphthalene can co-metabolize these chlorinated analogues documentsdelivered.com. The degradation proceeds through the established naphthalene pathway, where the initial dioxygenase attack leads to the formation of a chlorinated cis-naphthalene dihydrodiol. This intermediate is then further metabolized by a dehydrogenase to a dihydroxylated intermediate, which subsequently undergoes ring cleavage frontiersin.org. For chloronaphthalenes, this pathway leads to the formation of chlorosalicylates documentsdelivered.com. The failure of chloronaphthalenes to support growth for some bacteria is likely due to the slow metabolism of these chlorinated intermediates documentsdelivered.com.
The presence of the phenyl group on this compound adds complexity, but the initial steps are expected to be similar, with a dioxygenase-catalyzed attack on one of the naphthalene rings being the most probable first step in its microbial degradation.
| Enzyme Class | Role in Degradation Pathway | Example Substrate (Analogue) |
| Naphthalene Dioxygenase | Initial oxidation of the aromatic ring | Naphthalene, 1-Chloronaphthalene |
| cis-Dihydrodiol Dehydrogenase | Converts dihydrodiol to dihydroxynaphthalene | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene |
| 1,2-Dihydroxynaphthalene Dioxygenase | Cleavage of the aromatic ring | 1,2-Dihydroxynaphthalene |
| Salicylaldehyde Dehydrogenase | Converts salicylaldehyde to salicylate | Salicylaldehyde |
Analysis and Identification of Chemical Degradation Products
The identification of degradation products is essential for understanding the transformation pathways of environmental contaminants. The analysis of metabolites from chlorinated naphthalenes and related compounds typically involves chromatographic techniques coupled with mass spectrometry.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile degradation products. For instance, GC-MS has been used to identify metabolites in the bacterial degradation of 1,4-dichloronaphthalene, including dihydroxy-dichloro-naphthalene and dichlorinated salicylic acid. High-performance liquid chromatography (HPLC) is also used, particularly for less volatile or thermally unstable metabolites. For definitive structural elucidation of novel metabolites, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed researchgate.net.
Based on the degradation pathways discussed, a range of potential chemical degradation products for this compound can be predicted.
Table of Potential Degradation Products of this compound
| Degradation Pathway | Potential Product | Precursor Process |
|---|---|---|
| Photolysis | 4-Phenylnaphthalene | Reductive Dechlorination |
| Atmospheric Oxidation | Hydroxylated this compound | Reaction with •OH radicals |
| Atmospheric Oxidation | Ring-cleavage products (e.g., chlorinated phenyl-formylcinnamaldehyde) | Reaction with •OH radicals and O2 |
| Biotic Degradation | This compound cis-dihydrodiol | Naphthalene Dioxygenase action |
| Biotic Degradation | Chloro-phenyl-dihydroxynaphthalene | Dehydrogenase action on dihydrodiol |
Emerging Research Directions for 1 Chloro 4 Phenylnaphthalene Chemistry
Development of Novel Asymmetric Synthetic Methodologies and Chirality Control
The non-coplanar arrangement of the phenyl and naphthalene (B1677914) rings in 1-Chloro-4-phenylnaphthalene gives rise to axial chirality, a stereochemical feature of significant interest in medicinal chemistry and materials science. The development of synthetic methods that can control this chirality to produce single enantiomers (atropisomers) is a paramount research goal.
Current research in asymmetric synthesis focuses on catalyst-controlled methods to achieve high enantioselectivity. nih.gov For biaryl compounds, strategies often involve transition-metal-catalyzed cross-coupling reactions employing chiral ligands or the use of chiral organocatalysts. frontiersin.orgmdpi.com In the context of this compound, future methodologies could involve the asymmetric Suzuki or Negishi coupling of a naphthalene precursor with a phenylboronic acid or organozinc reagent in the presence of a chiral palladium catalyst. The design of ligands that can effectively differentiate between the two prochiral faces of the reacting species is critical for achieving high enantiomeric excess. nih.gov
Another avenue involves the kinetic resolution of a racemic mixture of this compound, where a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high purity. The exploration of chiral N-heterocyclic carbenes (NHCs) and chiral phosphoric acids as catalysts for such transformations is a rapidly advancing field. frontiersin.org
Table 1: Hypothetical Asymmetric Methodologies for this compound
| Catalytic System | Reaction Type | Potential Outcome |
|---|---|---|
| Pd(OAc)₂ + Chiral Phosphine Ligand | Asymmetric Suzuki Coupling | Enantioselective formation of C-C bond |
| Chiral Isothiourea Catalyst | Asymmetric N-acylation derivative | Kinetic resolution of derivatives |
| Chiral Phosphoric Acid | Desymmetrization of precursor | Enantioselective cyclization |
This table is illustrative and represents potential research directions based on established asymmetric catalysis principles.
Exploration of Unprecedented Catalytic Transformations and C-H Activation Strategies
Direct C-H activation is a powerful strategy in organic synthesis that allows for the functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.gov The this compound scaffold possesses multiple distinct C-H bonds on both the naphthalene and phenyl rings, making it an ideal substrate for exploring regioselective functionalization.
Research efforts are directed towards developing catalytic systems, typically based on palladium, rhodium, or iridium, that can selectively target a specific C-H bond. researchgate.net By using directing groups, chemists can guide the catalyst to a particular position, enabling the introduction of new functional groups. For this compound, the chlorine atom itself could potentially influence the regioselectivity of C-H activation on the naphthalene core. Furthermore, derivatizing the phenyl group with a directing group could enable precise functionalization at its ortho positions.
Future work will likely focus on:
Palladium-catalyzed C-H arylation: To introduce additional aryl groups, creating extended π-conjugated systems.
Rhodium- and Iridium-catalyzed C-H olefination and alkylation: To append alkene or alkyl chains, modifying the molecule's steric and electronic properties.
Cobalt- and Manganese-catalyzed C-H activation: Exploring the use of more earth-abundant and less expensive metals for these transformations.
The ability to selectively functionalize multiple positions on the this compound backbone would open the door to complex, three-dimensional molecules with tailored properties.
Advanced Functional Material Design and Tunable Optoelectronic Properties
π-conjugated aromatic molecules like this compound are the fundamental building blocks of organic electronic materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The optoelectronic properties of these materials, such as their light absorption and emission wavelengths, are intrinsically linked to their molecular structure. nih.gov
The this compound core is an attractive scaffold for designing new functional materials because its properties can be systematically tuned. By appending electron-donating or electron-withdrawing groups to the aromatic rings through the C-H activation or cross-coupling strategies described above, researchers can precisely control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, dictates the color of light emitted or absorbed by the material. nih.gov
Key research directions include:
Synthesis of Donor-Acceptor Systems: Creating derivatives where one part of the molecule is electron-rich (e.g., by adding carbazole (B46965) or thiophene (B33073) motifs) and another is electron-poor to induce intramolecular charge transfer, which is often associated with useful photophysical properties. daneshyari.com
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters: Designing molecules with a small energy gap between their singlet and triplet excited states, a key requirement for highly efficient OLEDs.
Creation of Chiral-Optoelectronic Materials: Using enantiomerically pure samples of this compound derivatives to create materials that can interact with circularly polarized light, with applications in 3D displays and spintronics.
Table 2: Potential Substituent Effects on the Optoelectronic Properties of this compound
| Substituent Group | Position | Expected Effect on Emission | Potential Application |
|---|---|---|---|
| -N(Ph)₂ (electron-donating) | Naphthalene C6 | Red-shift (longer wavelength) | Red/Orange OLED Emitter |
| -CN (electron-withdrawing) | Phenyl C4' | Blue-shift (shorter wavelength) | Blue OLED Emitter/Host |
| Boronic Ester (-B(OR)₂) | Chloro C1 | Luminescence quenching | Chemical Sensor |
This table provides a hypothetical illustration of structure-property relationships based on established principles in materials chemistry.
Integration of Machine Learning and Artificial Intelligence for Retrosynthesis and Material Discovery
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how scientists approach molecular design and synthesis. chemrxiv.org Machine learning (ML) models, trained on vast databases of chemical reactions, can predict synthetic pathways for complex molecules, a process known as retrosynthesis. researchgate.netelsevier.com
Design of Next-Generation Molecular Scaffolds for Diverse Research Applications
A molecular scaffold is a core structure upon which a variety of functional groups can be built, creating a library of related compounds. wiley-vch.de The rigid, well-defined geometry of the this compound framework makes it an excellent scaffold for applications in medicinal chemistry and supramolecular chemistry.
The chlorine atom at the C1 position and the C-H bonds at various other positions serve as "handles" for diversification. Using robust chemical reactions, these sites can be modified to attach different substituents, systematically altering the molecule's size, shape, and functionality. This approach is central to drug discovery, where libraries of compounds based on a single scaffold are screened for biological activity.
Future research will likely leverage this compound as a scaffold to:
Develop Novel Ligands: The biaryl structure is a common motif in ligands used for asymmetric catalysis. By introducing coordinating groups, new chiral ligands could be synthesized.
Create Molecular Probes: By attaching fluorescent groups, derivatives could be used as probes to study biological processes or as sensors for detecting specific analytes.
Build Complex Host-Guest Systems: The rigid structure can serve as a building block for larger, cage-like molecules (cyclophanes) capable of binding smaller molecules or ions, with applications in separation science and catalysis. researchgate.net
The systematic exploration of chemical space around the this compound scaffold holds immense potential for discovering molecules with novel functions and applications. rsc.org
Q & A
Q. What are the recommended methodologies for synthesizing 1-Chloro-4-phenylnaphthalene with high purity for toxicological studies?
Methodological Answer: Synthesis should prioritize regioselective chlorination and purification techniques. For example:
- Friedel-Crafts alkylation : Introduce the phenyl group to naphthalene using AlCl₃ as a catalyst, followed by chlorination at the 4-position using Cl₂ or SOCl₂ under controlled conditions.
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization (ethanol or dichloromethane) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) spectral analysis .
Q. How should researchers design in vivo toxicity studies for this compound?
Methodological Answer: Adopt a tiered approach:
- Acute toxicity : Conduct OECD Guideline 423 tests on rodents (oral/dermal/inhalation routes) with endpoints including mortality, body weight, and organ histopathology.
- Subchronic toxicity : Use 90-day exposure studies (EPA OPPTS 870.3100) to assess systemic effects (hepatic, renal, respiratory) via hematological/biochemical profiling. Include control groups and dose-response analysis (e.g., 10–100 mg/kg/day).
- Species selection : Prioritize rats (Sprague-Dawley) and mice (B6C3F1) due to established metabolic similarities to humans .
Q. What databases and search strategies are critical for compiling literature on this compound?
Methodological Answer: Use structured queries in:
- PubMed/TOXCENTER : Combine terms like "this compound", "toxicokinetics", "genotoxicity", and MeSH headings (e.g., "Polycyclic Aromatic Hydrocarbons/toxicity").
- Grey literature : Search NIH RePORTER, TSCATS, and NTP reports for unpublished data.
- Filters : Limit results to peer-reviewed studies (2000–2025) and exclude reviews unless they identify primary sources .
Advanced Research Questions
Q. How can contradictory findings in this compound toxicity data be resolved?
Methodological Answer: Apply systematic review frameworks (e.g., ATSDR’s 8-step process):
- Risk of Bias (RoB) assessment : Use tools like Table C-7 (randomization, allocation concealment) to exclude low-confidence studies .
- Weight-of-evidence analysis : Classify findings by confidence level (High/Moderate/Low) and integrate in vitro (Ames test, micronucleus assay) and in vivo data to resolve discrepancies. For example, conflicting hepatotoxicity results may arise from metabolic differences between species (e.g., CYP450 isoform activity) .
Q. What advanced analytical techniques are suitable for studying this compound’s environmental fate?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Use CP Sil 5 CB or DB-1 columns with temperature ramping (40°C to 260°C) to detect degradation products in soil/water .
- Biomonitoring : Measure urinary metabolites (e.g., chlorinated naphthols) via LC-MS/MS in occupationally exposed populations.
- Partitioning studies : Apply fugacity models to predict air-water-soil distribution, validated by OECD 121 guidelines (shake-flask method for log Kow) .
Q. How can researchers elucidate the metabolic pathways of this compound?
Methodological Answer:
- In vitro assays : Use hepatic microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., epoxides) via UPLC-QTOF-MS.
- Isotope labeling : Synthesize deuterated analogs to trace metabolic intermediates.
- Computational modeling : Apply QSAR tools (e.g., Meteor Nexus) to predict CYP450-mediated oxidation sites and compare with empirical data .
Q. What strategies mitigate confounding factors in epidemiological studies of this compound exposure?
Methodological Answer:
- Cohort design : Stratify populations by occupation (e.g., chemical manufacturing workers) and control for smoking/diet using multivariate regression.
- Biomarker validation : Correlate airborne exposure levels (NIOSH Method 5515) with urinary metabolites to strengthen causality.
- Bias minimization : Use double-blinded exposure assessments and adjust for co-exposures (e.g., benzene) via propensity score matching .
Data Analysis and Reporting
Q. How should researchers address missing data in toxicokinetic studies?
Methodological Answer:
- Imputation : Apply multiple imputation by chained equations (MICE) for small datasets (<10% missing).
- Sensitivity analysis : Compare complete-case vs. imputed results to assess robustness.
- Reporting : Adhere to STROBE guidelines, explicitly detailing missing data mechanisms (e.g., attrition bias) in supplementary materials .
Q. What statistical methods are optimal for dose-response modeling of this compound carcinogenicity?
Methodological Answer:
- Benchmark dose (BMD) modeling : Use EPA’s BMDS software to estimate ED₁₀ values from tumor incidence data (Weibull or multistage models).
- Uncertainty quantification : Apply Bayesian hierarchical models to integrate inter-study variability.
- Threshold identification : Use likelihood ratio tests to distinguish linear vs. nonlinear trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
